molecular formula C10H14N2O3 B574194 (NE)-N-[(3,5-diethoxypyridin-4-yl)methylidene]hydroxylamine CAS No. 164077-49-0

(NE)-N-[(3,5-diethoxypyridin-4-yl)methylidene]hydroxylamine

Cat. No.: B574194
CAS No.: 164077-49-0
M. Wt: 210.233
InChI Key: ALOYGYJSWJUNJA-UHFFFAOYSA-N
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Description

(NE)-N-[(3,5-diethoxypyridin-4-yl)methylidene]hydroxylamine is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxy-imine functional group, which is formed by the reaction of hydroxylamine with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(3,5-diethoxypyridin-4-yl)methylidene]hydroxylamine typically involves the reaction of 3,5-diethoxyisonicotinaldehyde with hydroxylamine. The reaction is usually carried out in an aqueous medium and can be catalyzed by aniline or phenylenediamine derivatives . The reaction conditions are mild, and the process is highly chemoselective, making it a reliable method for the preparation of oximes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the process may be scaled up using green chemistry principles, such as the use of water as a solvent and air as an oxidant .

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(3,5-diethoxypyridin-4-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitriles

    Reduction: Amines

    Substitution: Substituted oximes with different functional groups

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NE)-N-[(3,5-diethoxypyridin-4-yl)methylidene]hydroxylamine is unique due to its specific structural features, such as the presence of diethoxy groups and the isonicotinaldehyde moiety. These structural elements may confer distinct reactivity and selectivity in various chemical reactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

164077-49-0

Molecular Formula

C10H14N2O3

Molecular Weight

210.233

IUPAC Name

3,5-diethoxy-4-(nitrosomethylidene)-1H-pyridine

InChI

InChI=1S/C10H14N2O3/c1-3-14-9-6-11-7-10(15-4-2)8(9)5-12-13/h5-7,11H,3-4H2,1-2H3

InChI Key

ALOYGYJSWJUNJA-UHFFFAOYSA-N

SMILES

CCOC1=CNC=C(C1=CN=O)OCC

Synonyms

4-Pyridinecarboxaldehyde,3,5-diethoxy-,oxime(9CI)

Origin of Product

United States

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